![molecular formula C11H8F3NO3 B1149225 Acide 4-oxo-4-[3-(trifluorométhyl)anilino]but-2-énoïque CAS No. 116401-44-6](/img/structure/B1149225.png)
Acide 4-oxo-4-[3-(trifluorométhyl)anilino]but-2-énoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid involves reactions of precursor compounds under specific conditions. For example, the synthesis of related fluorine-containing esters and their reactions with anilines and other agents have been explored, demonstrating the versatility of fluorine chemistry in creating complex molecules with potential for varied applications (Pimenova et al., 2003). Moreover, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives shows the feasibility of incorporating structural characteristics beneficial for producing active molecules, further highlighting the compound’s synthetic accessibility and utility (Oktay et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid and its derivatives can be analyzed through various spectroscopic techniques, including NMR and IR spectroscopy, providing insights into the compound's structural features and the nature of its functional groups. Such analyses are essential for understanding the compound’s reactivity and for the development of further derivatives with tailored properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions, indicative of its reactive functional groups. Transition metal complexes of 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid have been synthesized, showcasing the compound's ability to act as a ligand and form complexes with different metal ions. These complexes exhibit unique magnetic properties, underscoring the compound's potential in materials science and catalysis (Ferenc et al., 2015).
Applications De Recherche Scientifique
Synthèse des esters d'organoétain (IV)
Ce composé est utilisé dans la synthèse d'esters d'organoétain (IV) {svg_1}. Ces esters ont été étudiés pour leurs effets inhibiteurs contre les souches bactériennes, fongiques, tumorales et insecticides {svg_2}. La puissance de ces complexes contre ces souches est attribuée aux multiples sites d'interaction du ligand {svg_3}.
Applications antibactériennes
Les esters d'organoétain (IV) synthétisés à partir de ce composé ont montré des propriétés antibactériennes significatives {svg_4}. Cela est dû à la capacité du ligand à modifier l'environnement autour de l'étain et à interagir avec l'ADN {svg_5}.
Applications antifongiques
De même que pour ses applications antibactériennes, les esters d'organoétain (IV) synthétisés à partir de ce composé ont également démontré des propriétés antifongiques {svg_6}. Ceci est attribué à la capacité du ligand à interagir avec l'ADN {svg_7}.
Applications anticancéreuses
Les esters d'organoétain (IV) synthétisés à partir de ce composé ont été étudiés pour leur potentiel en tant qu'agents anticancéreux {svg_8}. On pense que la capacité du ligand à interagir avec l'ADN contribue à ses propriétés anticancéreuses {svg_9}.
Applications insecticides
Les esters d'organoétain (IV) synthétisés à partir de ce composé ont montré une puissance contre les souches insecticides {svg_10}. Ceci est attribué aux multiples sites d'interaction du ligand {svg_11}.
Synthèse de dérivés d'acides β-aminés
Ce composé est utilisé dans la synthèse de dérivés d'acides β-aminés {svg_12}. Ces dérivés sont des composés utiles dans l'industrie et ont été étudiés pour leurs propriétés inhibitrices {svg_13}.
Mécanisme D'action
While the specific mechanism of action for this compound is not detailed in the search results, organotin (IV) esters of (E)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid have shown potency against bacterial, fungal, tumoral, and insecticidal strains. This is attributed to the multiple interactive sites of the ligand that not only change the environment around tin but also can make interactions with DNA .
Propriétés
IUPAC Name |
(E)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTHMZFBLNIKJC-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



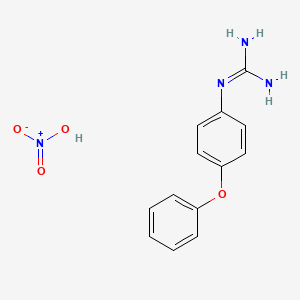
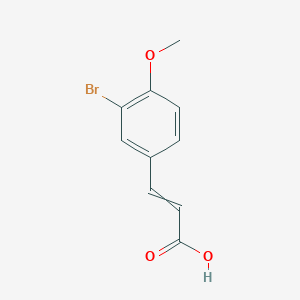
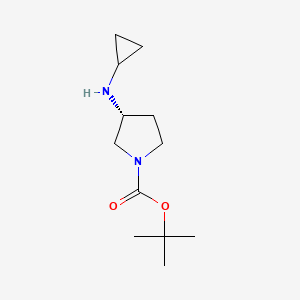
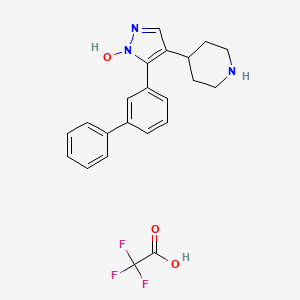

![4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid](/img/structure/B1149151.png)


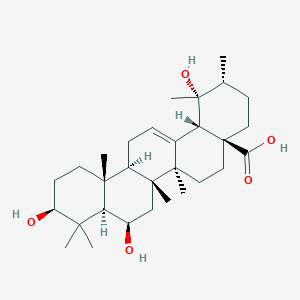
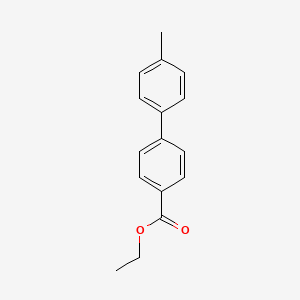
![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)